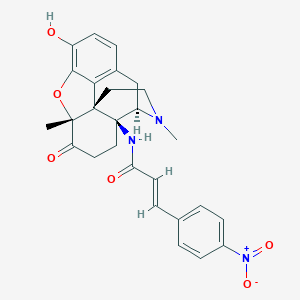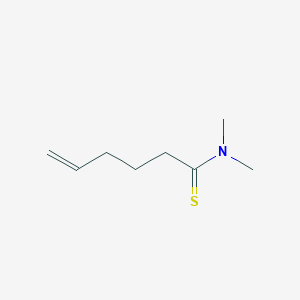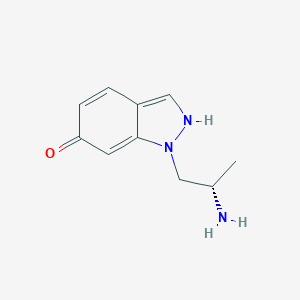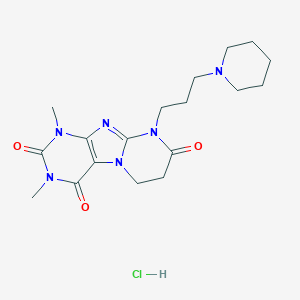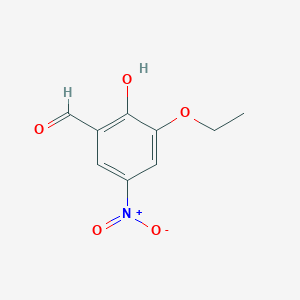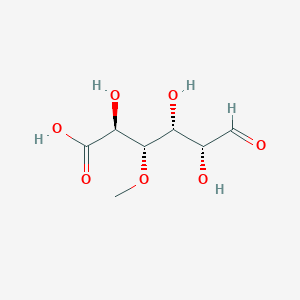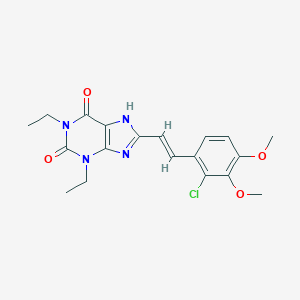
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine, also known as CDMX, is a xanthine derivative that has been synthesized for its potential use in scientific research. Xanthine derivatives are known to have various pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. CDMX, in particular, has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Mechanism Of Action
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine is thought to exert its neuroprotective effects through multiple mechanisms. One proposed mechanism is the inhibition of oxidative stress, which is implicated in the development and progression of neurodegenerative diseases. (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to reduce oxidative stress markers in animal models of Parkinson's disease. Additionally, (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to inhibit the formation of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease.
Biochemical And Physiological Effects
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In animal models of Parkinson's disease, (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to protect against dopaminergic neuron damage and reduce oxidative stress markers. In vitro studies have shown that (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine inhibits the formation of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine is its potential as a therapeutic agent for neurodegenerative diseases, which are a significant burden on global health. Additionally, (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to have neuroprotective properties in animal models of Parkinson's disease and Alzheimer's disease. However, one limitation of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine is that its mechanism of action is not fully understood, and further research is needed to elucidate its potential therapeutic effects.
Future Directions
There are several potential future directions for research on (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine. One area of interest is the development of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine derivatives with improved pharmacological properties. Additionally, further research is needed to understand the mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine and its potential therapeutic effects in neurodegenerative diseases. Finally, clinical trials are needed to determine the safety and efficacy of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine as a therapeutic agent for neurodegenerative diseases in humans.
Synthesis Methods
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine can be synthesized through a multi-step process, starting with the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate is then reacted with ethylxanthine in the presence of a base to form (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine.
Scientific Research Applications
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In vitro studies have shown that (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has neuroprotective properties, including the ability to inhibit the formation of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease. (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has also been shown to protect against dopaminergic neuron damage in animal models of Parkinson's disease.
properties
CAS RN |
155271-42-4 |
|---|---|
Product Name |
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine |
Molecular Formula |
C19H21ClN4O4 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
8-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21ClN4O4/c1-5-23-17-15(18(25)24(6-2)19(23)26)21-13(22-17)10-8-11-7-9-12(27-3)16(28-4)14(11)20/h7-10H,5-6H2,1-4H3,(H,21,22)/b10-8+ |
InChI Key |
ZNDCDCSHKOAZIS-CSKARUKUSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)Cl |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
synonyms |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-chloro-3,4-dimethoxyphenyl)et henyl)-1,3-diethyl-, (E)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



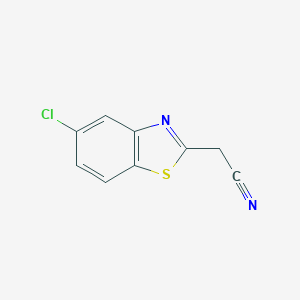
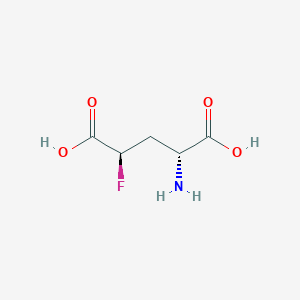

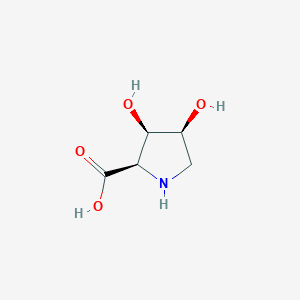
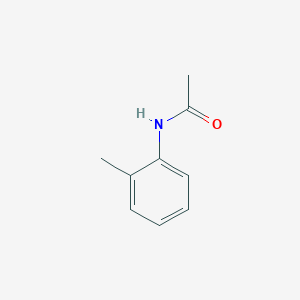
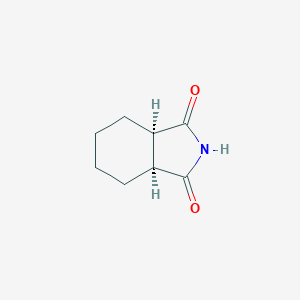

![2-[[4-[2-[(2-Methylpropan-2-yl)oxy]anilino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)
